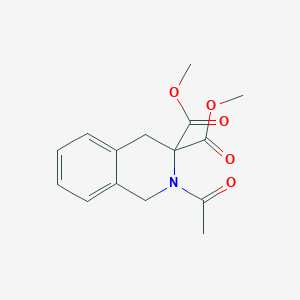

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique dihydroisoquinoline core, which is substituted with acetyl and dicarboxylate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a dihydroisoquinoline intermediate. This intermediate is then acetylated and esterified to yield the final product. The reaction conditions often involve acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives have been studied for their potential therapeutic properties. Research indicates that these compounds may exhibit:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents .

- Anticancer Properties : Preliminary investigations have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction in various cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Isoquinoline Derivatives : It can be used in the synthesis of more complex isoquinoline structures, which are valuable in pharmaceutical chemistry due to their diverse biological activities .

- Functionalization Reactions : The presence of multiple functional groups allows for further derivatization, leading to the creation of compounds with enhanced properties for specific applications .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives against various pathogens. The results indicated that specific modifications to the compound's structure enhanced its efficacy against resistant strains of bacteria.

| Compound Variant | Minimum Inhibitory Concentration (MIC) | Pathogen Targeted |

|---|---|---|

| Variant A | 8 µg/mL | Staphylococcus aureus |

| Variant B | 16 µg/mL | Escherichia coli |

Case Study 2: Anticancer Properties

Research conducted at a leading university demonstrated that certain derivatives of dimethyl 2-acetyl-1,2-dihydroisoquinoline could induce apoptosis in breast cancer cells through mitochondrial pathways.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 95 | 5 |

| Treatment A | 65 | 35 |

| Treatment B | 50 | 50 |

Wirkmechanismus

The mechanism of action of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate can be compared with other isoquinoline derivatives, such as:

Isoquinoline: The parent compound, which lacks the acetyl and dicarboxylate groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate (CAS No. 143767-55-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, supported by data tables and research findings from various studies.

This compound has the following chemical properties:

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.3 g/mol

- IUPAC Name : Dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3(2H)-dicarboxylate

- Purity : 95% .

Antimicrobial and Antifungal Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit notable antimicrobial and antifungal activities. A study evaluated various isoquinoline compounds for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. The Minimum Inhibition Concentration (MIC) values were determined for these compounds.

| Compound | Bacterial Strain | MIC (µg/ml) | Fungal Species | MIC (µg/ml) |

|---|---|---|---|---|

| This compound | S. aureus | 32 | C. albicans | 64 |

| Other Isoquinolines | E. coli | 16 | A. flavus | 32 |

These results suggest that this compound possesses moderate antimicrobial properties .

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in AD treatment.

In a related study on hybrid compounds that include isoquinoline derivatives, it was found that certain compounds exhibited potent inhibition of AChE with IC50 values as low as 0.28μM. These findings suggest that this compound could also serve as a potential multi-target agent for neurodegenerative diseases .

Study on Antioxidant Activity

A case study investigated the antioxidant properties of dimethyl 2-acetyl-1,2-dihydroisoquinoline derivatives. The study utilized various assays to measure the radical scavenging activity of these compounds. Results indicated that the compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Toxicological Assessment

Toxicological studies have shown that this compound exhibits low acute toxicity in animal models. In one study involving oral administration to mice at doses up to 2500mg/kg, no significant adverse effects were observed . This suggests a favorable safety profile for further development.

Eigenschaften

IUPAC Name |

dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-10(17)16-9-12-7-5-4-6-11(12)8-15(16,13(18)20-2)14(19)21-3/h4-7H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSLBAAENZSPFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=CC=CC=C2CC1(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143767-55-9 |

Source

|

| Record name | 3,3-Dimethyl 2-acetyl-1,4-dihydro-3,3(2H)-isoquinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143767-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.